tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18323372
InChI: InChI=1S/C13H13FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-7H,1-3H3
SMILES:
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol

tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC18323372

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate -

Specification

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
IUPAC Name tert-butyl 6-fluoro-5-formylindazole-1-carboxylate
Standard InChI InChI=1S/C13H13FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-7H,1-3H3
Standard InChI Key ZAFNZUTVQXGACM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)C=O)F

Introduction

Tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate is an organic compound belonging to the indazole class, characterized by a fused benzene and pyrazole ring. This compound features a tert-butyl ester group at the 1-position, a formyl group at the 5-position, and a fluorine atom at the 6-position of the indazole ring. Its unique structural attributes make it a promising candidate for medicinal chemistry applications, particularly in drug design and development.

Synthesis and Chemical Modifications

The synthesis of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate typically involves multiple steps, allowing for the controlled introduction of functional groups. These methods are crucial for maintaining the desired structural features while enhancing its reactivity and selectivity towards biological targets.

Biological Activity and Potential Applications

Indazole derivatives, including tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate, have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of formyl and fluorine groups may enhance interactions with biological targets, potentially modulating enzyme activity or receptor binding. Preliminary research suggests interactions with specific enzymes or receptors, which could lead to therapeutic applications.

Comparison with Similar Compounds

Compound NameKey Features
Tert-butyl 6-fluoro-4-formyl-1H-indazole-1-carboxylateFormyl group at the 4-position instead of 5-position
Tert-butyl 5-amino-1H-indazole-1-carboxylateAmino group instead of a formyl group
Tert-butyl 6-bromo-5-formyl-1H-indazole-1-carboxylateBromine instead of fluorine at the 6-position

Research Findings and Future Directions

Studies on the interactions of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate with biological targets are crucial for understanding its mechanism of action. Further research is needed to elucidate these interactions and their implications for therapeutic applications. The unique arrangement of functional groups in this compound makes it an attractive candidate for drug development and medicinal chemistry research.

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